![molecular formula C8H6F4N2O B2827551 [4-Fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1980054-01-0](/img/structure/B2827551.png)

[4-Fluoro-2-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

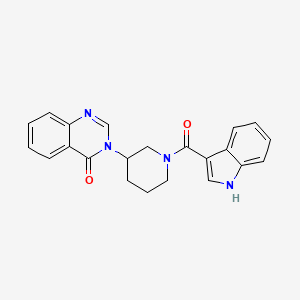

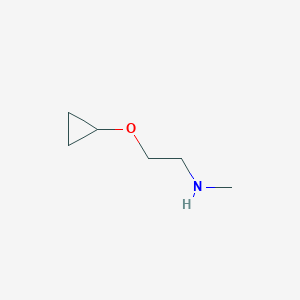

“[4-Fluoro-2-(trifluoromethyl)phenyl]urea” is a chemical compound. It is an organic compound that contains a urea group (-NH-CO-NH-) and a phenyl group (C6H5) which is substituted with a fluoro group (-F) at the 4th position and a trifluoromethyl group (-CF3) at the 2nd position .

Molecular Structure Analysis

The molecular structure of “[4-Fluoro-2-(trifluoromethyl)phenyl]urea” consists of a phenyl ring with a fluoro group at the 4th position and a trifluoromethyl group at the 2nd position. The urea group is attached to the phenyl ring .Aplicaciones Científicas De Investigación

Chemical Sensing

- Chemosensor for Anions : A study developed novel fluorogenic sensors based on urea derivatives for selective recognition of anions, demonstrating high selectivity for acetate ion over other anions due to structural matching between the host and guest. This research highlights the potential of urea derivatives in chemical sensing applications (Helal & Kim, 2010).

- Fluoride Sensing : Another study focused on the interaction of fluoride with fluorogenic ureas, revealing a unique ON1-OFF-ON2 fluorescent response. This finding contributes to the development of fluoride sensors in various applications (Amendola et al., 2013).

Pharmaceutical Applications

- Fluorine-18 Labeling : Research on the synthesis of fluorine-18 labeled diaryl ureas, which are VEGFR-2/PDGFR dual inhibitors, suggests their use as molecular imaging agents for angiogenesis. This work demonstrates the versatility of urea derivatives in the development of PET biomarkers (Ilovich et al., 2008).

- Antitumor Activity : A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas were synthesized and found promising as inhibitors of human soluble epoxide hydrolase, indicating potential antitumor activities (Danilov et al., 2020).

Environmental Monitoring

- Pesticide Analysis : A study on the analysis of triclocarban, a polychlorinated phenyl urea pesticide, in aquatic samples by LC/ESI/MS method, highlights the environmental occurrence of such compounds and the need for effective analytical techniques (Halden & Paull, 2004).

Material Science

- Photoredox Systems for Catalytic Fluoromethylation : Research into the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds shows the utility of urea derivatives in synthesizing fluorinated compounds, relevant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRWCLXZZPLGHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2827477.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)